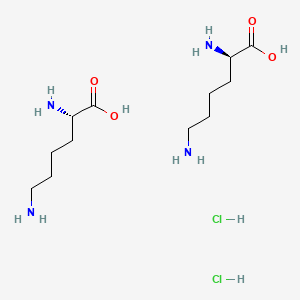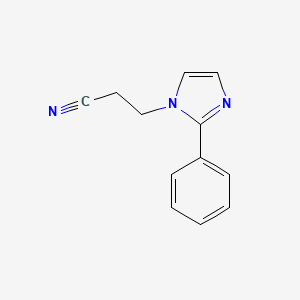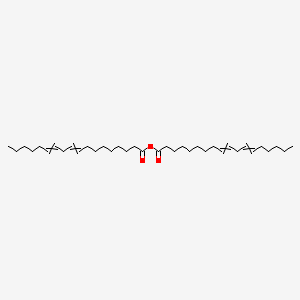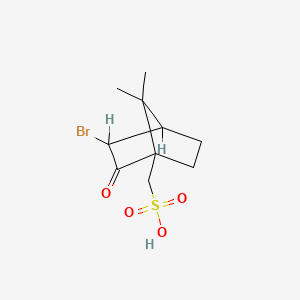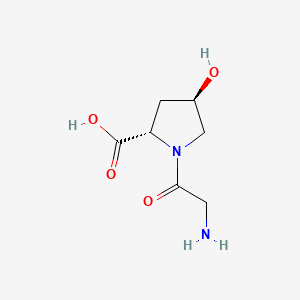
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid
Descripción general
Descripción
4-Substituted prolines, especially 4-fluoroprolines, have been widely used in protein engineering and design . They have been used for studying structure–activity relationships, and for developing novel peptide-based materials .
Synthesis Analysis
A robust and stereoselective approach for the synthesis of (2,4)-methyl-prolines (4-Mep), starting from (2)-pyroglutamic acid, has been reported . This could explore steric instead of electronic effects .Molecular Structure Analysis
Proline (Pro) presents unique features among the proteinogenic amino acids and plays crucial structural and functional roles in peptides and proteins . Two of its backbone atoms are constrained in the pyrrolidine ring, thus increasing the local structural rigidity .Chemical Reactions Analysis
In peptides and proteins, the likelihood for the adoption of a cis-peptide bond increases from 0.04% for non-prolyl peptide bonds up to 6% for Xaa–Pro bonds (Xaa = any amino acid) . The trans-to-cis-isomerisation of prolyl methylproline (4S-Mep) is present in several secondary metabolites .Physical And Chemical Properties Analysis
The endo pucker conformation enhances the stability of the cis peptide bond, while the exo conformation enhances the stability of the trans peptide bond . Therefore, 4-substituted Pro analogues (especially 4-fluoroproline analogues) have been widely used in molecular design e.g., for tuning the conformational stability of peptides and proteins .Aplicaciones Científicas De Investigación
Structural and Synthesis Applications
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid has been used in the synthesis of various compounds, including derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, which have potential as inhibitors of the GABA transport proteins GAT-1 and GAT-3 (Zhao et al., 2005).
- It has also been used in the synthesis and stereochemical analysis of 2-aryl-thiazolidine-4-carboxylic acids, revealing insights into reaction mechanics and stereoselectivity (Jagtap et al., 2016).
Biochemical Studies
- Research has explored the rotational barriers of cis/trans isomerization of proline analogues, including (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, which is crucial for understanding the dynamics of these molecules in biological systems (Kern et al., 1997).
- Studies have also focused on the design, synthesis, and evaluation of analogues of this compound as potent angiotensin-converting enzyme (ACE) inhibitors, contributing to our understanding of cardiovascular pharmacology (Addla et al., 2013).
Crystallography and Absolute Configuration Analysis
- The absolute configuration and crystal structure of derivatives of this compound have been determined, providing vital information for the structure-activity relationships of these molecules (Oya et al., 1982).
Medicinal Chemistry
- It has been utilized in the synthesis of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as ACE inhibitors, showcasing its utility in developing new therapeutic agents (Addla et al., 2013).
- The compound is also used in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, indicating its role in creating sensitive probes for 19F NMR in medicinal chemistry (Tressler & Zondlo, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c8-2-6(11)9-3-4(10)1-5(9)7(12)13/h4-5,10H,1-3,8H2,(H,12,13)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQXGJBINIMBOY-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
CAS RN |
24587-32-4 | |
| Record name | GLYCYL-4-HYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YZZ05TOK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylhydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




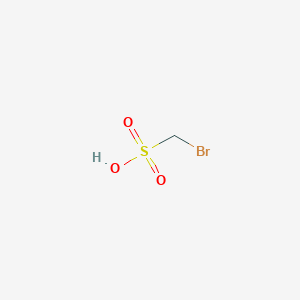
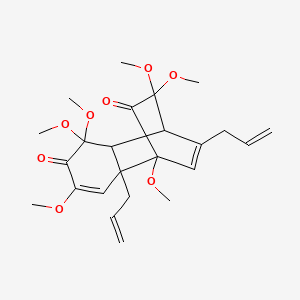

![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)
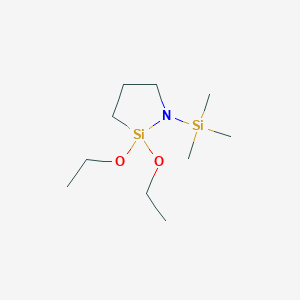
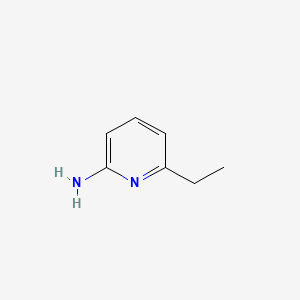
![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)

